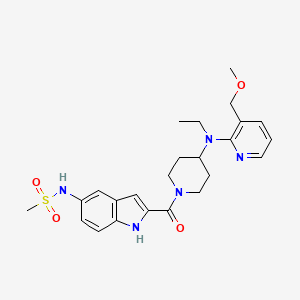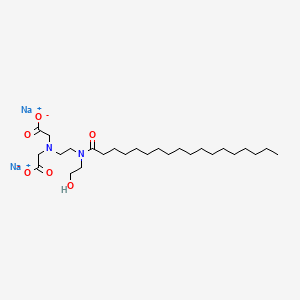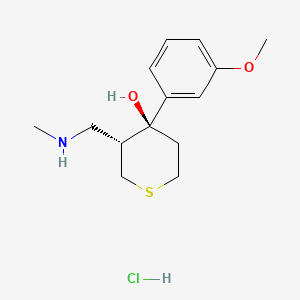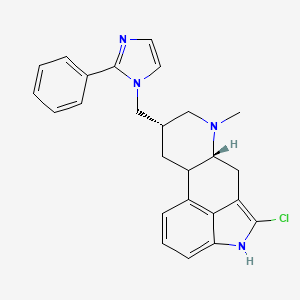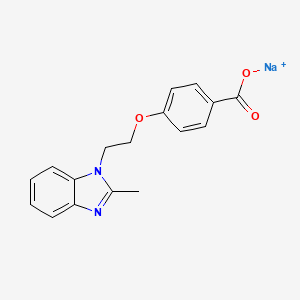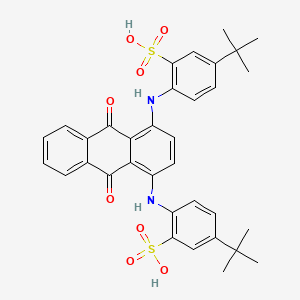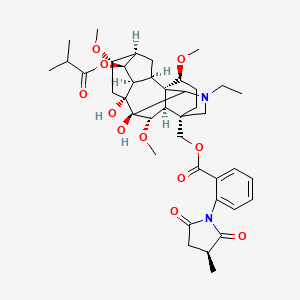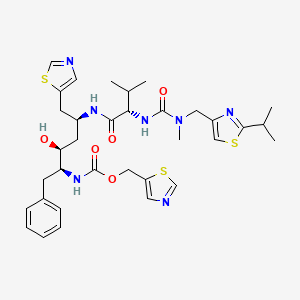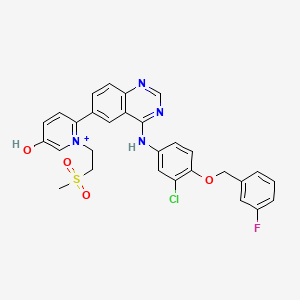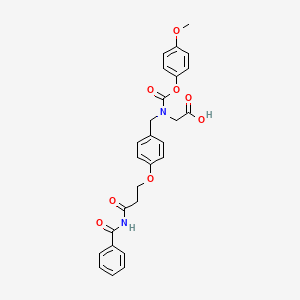
Muraglitazar metabolite M9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Muraglitazar metabolite M9 is a derivative of Muraglitazar, a dual activator of peroxisome proliferator-activated receptors alpha and gamma. Muraglitazar is primarily investigated for its potential in treating type 2 diabetes due to its glucose- and lipid-lowering effects. Metabolite M9 is one of the oxidative metabolites formed during the metabolism of Muraglitazar in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Muraglitazar metabolite M9 involves microbial bioreactors using strains such as Cunninghamella elegans and Saccharopolyspora hirsuta. These strains produce metabolites that mimic human oxidative metabolites. The process involves incubating Muraglitazar with these microbial strains under controlled conditions, followed by isolation and purification using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the use of microbial bioreactors and advanced chromatographic techniques suggests a scalable approach for producing this metabolite in larger quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Muraglitazar metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Hydroxylation: Addition of hydroxyl groups.
O-demethylation: Removal of methyl groups from oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes.
Microbial strains: Cunninghamella elegans and Saccharopolyspora hirsuta.
Solvents: Methanol, ethyl acetate, and tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of Muraglitazar, with this compound being one of the prominent oxidative metabolites .
Wissenschaftliche Forschungsanwendungen
Muraglitazar metabolite M9 has several scientific research applications:
Chemistry: Used to study the metabolic pathways and structural elucidation of drug metabolites.
Biology: Helps in understanding the biological activity and toxicity of drug metabolites.
Medicine: Investigated for its potential effects and safety profile in the treatment of type 2 diabetes.
Industry: Utilized in the development of analytical methods for drug metabolism studies
Wirkmechanismus
Muraglitazar metabolite M9 exerts its effects through the activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating glucose and lipid metabolism. The metabolite interacts with these receptors, modulating the expression of genes involved in glucose and lipid homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazone: A selective activator of peroxisome proliferator-activated receptor gamma.
Troglitazone: A thiazolidinedione class drug with similar receptor activation properties.
Uniqueness
Muraglitazar metabolite M9 is unique due to its specific oxidative modifications, which provide insights into the metabolic fate of Muraglitazar. Its dual receptor activation profile distinguishes it from other compounds that may selectively activate only one type of receptor .
Eigenschaften
CAS-Nummer |
875430-22-1 |
|---|---|
Molekularformel |
C27H26N2O8 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
2-[[4-(3-benzamido-3-oxopropoxy)phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C27H26N2O8/c1-35-21-11-13-23(14-12-21)37-27(34)29(18-25(31)32)17-19-7-9-22(10-8-19)36-16-15-24(30)28-26(33)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,31,32)(H,28,30,33) |
InChI-Schlüssel |
BCPYRWFJFPXIAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC(=O)NC(=O)C3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


